1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
Description
This compound is a cyclopropanecarboxamide derivative featuring a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole core and a 4-fluorophenyl substituent. Its structure combines a rigid cyclopropane ring with a sulfonamide-fused benzothiadiazole heterocycle, which is hypothesized to enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-12-10-16-17(23(3)27(25,26)22(16)2)11-15(12)21-18(24)19(8-9-19)13-4-6-14(20)7-5-13/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVFKPBVXGUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3(CC3)C4=CC=C(C=C4)F)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several pharmacologically relevant analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations: The target’s benzo[c][1,2,5]thiadiazole core distinguishes it from thiazole (e.g., compound 35 ) or benzo[d]thiazole (e.g., compound 25 ) analogs. The sulfone group in the target may enhance solubility compared to sulfur-containing analogs.
Substituent Effects :
- Fluorine substituents (4-fluorophenyl in the target vs. 5-fluoro in compound 25 ) modulate electronic effects and metabolic stability.
- Bulky groups like trifluoromethoxy (compound 35 ) or biphenyl (compound in ) may improve target selectivity but reduce bioavailability.
Bioactivity Trends :
- Cyclopropanecarboxamide-containing compounds (target, 25, 35) show diverse activities, including kinase inhibition and anti-inflammatory effects, suggesting scaffold versatility.
- Thiadiazole derivatives (e.g., ) with oxopyrrolidine moieties exhibit antifungal activity, highlighting the role of additional hydrogen-bond acceptors.
Analytical Characterization
- NMR : The target’s 1H/13C-NMR spectra would show distinct signals for the cyclopropane ring (δ ~1.5–2.5 ppm for 1H; δ ~15–25 ppm for 13C) and sulfone group (δ ~105–110 ppm for SO₂) .
- Mass Spectrometry : High-resolution MS (HRMS) would confirm the molecular ion (e.g., [M+H]+ ~450–500 Da), with fragmentation patterns differing from thiazole/thiadiazole analogs due to the benzothiadiazole core .
Computational and Bioactivity Profiling
- Molecular Similarity : Tanimoto and Dice indexes (e.g., MACCS or Morgan fingerprints) indicate moderate similarity (~0.4–0.6) between the target and compounds 25/35, driven by the cyclopropanecarboxamide group .
- Bioactivity Clustering : Hierarchical clustering based on NCI-60 data suggests that the target may share mode-of-action similarities with kinase inhibitors like compound 25, though structural differences (e.g., sulfone vs. trifluoromethyl) could alter target specificity.
Q & A
Q. What synthetic strategies are employed to construct the heterocyclic core of this compound?
The synthesis involves multi-step reactions, starting with the preparation of key intermediates like substituted benzo[c][1,2,5]thiadiazole derivatives. For example, cyclopropane carboxamide formation may require coupling reactions between activated cyclopropane carboxylic acid derivatives and amine-containing heterocycles under amidation conditions (e.g., EDCI/HOBt or DCC catalysis). Critical steps include optimizing reaction temperatures (e.g., reflux in THF or DMF) and purification via column chromatography to isolate intermediates .
Example Synthesis Steps :
Q. How is structural characterization validated for this compound?
Comprehensive spectroscopic techniques are used:
- 1H/13C NMR : Assign peaks for cyclopropane protons (δ ~1.5–2.5 ppm) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm). Discrepancies in splitting patterns may require 2D NMR (e.g., COSY, HSQC) to resolve .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns, particularly for the sulfone (dioxido) group .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. What preliminary biological screening approaches are used to assess activity?
Initial screens include:
Q. How are reaction conditions optimized to improve yields?
Systematic variation of parameters:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)2) for coupling reactions; base selection (K2CO3 vs. NaH) affects deprotonation efficiency .
- Temperature : Microwave-assisted synthesis reduces reaction time for cyclization steps .
Q. What computational tools predict the compound’s physicochemical properties?
- LogP/Dissociation Constants : Software like MarvinSketch or ACD/Labs calculates lipophilicity (LogP ~3.5) and pKa (~4.2 for sulfone group).
- Solubility : COSMO-RS simulations in water/DMSO mixtures guide formulation strategies .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter biological activity?
- SAR Studies : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) substituents. Compare antimicrobial IC50 shifts (e.g., 4-F: 12 µM vs. 4-Cl: 18 µM) .
- Docking Simulations : AutoDock Vina evaluates binding affinity to target proteins (e.g., COX-2 active site). Fluorine’s electronegativity enhances hydrogen bonding with Arg120 .
Q. What strategies resolve contradictions in spectral data interpretation?
- Overlapping NMR Signals : Use deuterated solvents (DMSO-d6 vs. CDCl3) to shift residual proton peaks.
- X-ray Crystallography : Resolve ambiguous stereochemistry in the cyclopropane ring (e.g., cis vs. trans substituents) .
Q. How does the sulfone group influence metabolic stability?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor sulfone reduction via LC-MS. Compare half-life (t1/2) to non-sulfonated analogs .
- ROS Scavenging Assays : Sulfone’s electron-deficient nature may mitigate oxidative degradation in plasma .
Q. What in silico models evaluate drug-likeness and toxicity?
Q. How are stability studies conducted under physiological conditions?
- Forced Degradation : Expose to pH 1–13 buffers, UV light, and heat (40–60°C). Monitor degradation products (e.g., cyclopropane ring opening) via HPLC-PDA .
- Accelerated Stability Testing : ICH guidelines (25°C/60% RH for 6 months) assess shelf-life and excipient compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
